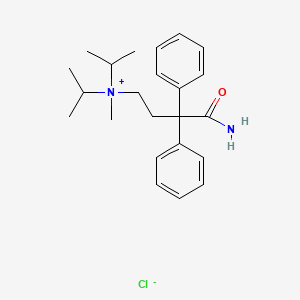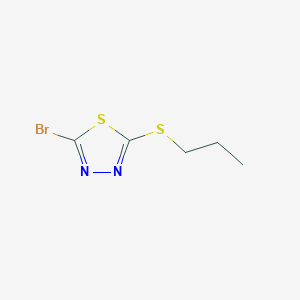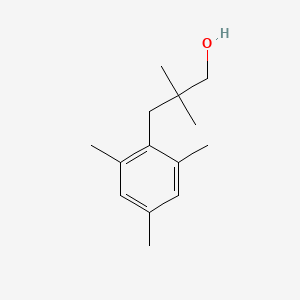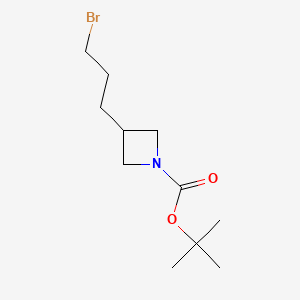
Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.18 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromopropyl reagents. One common method includes the alkylation of azetidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would produce a corresponding alcohol .
Aplicaciones Científicas De Investigación
tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to modify various substrates, including proteins, nucleic acids, and small organic molecules . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparación Con Compuestos Similares
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: This compound is similar in structure but has a bromomethyl group instead of a bromopropyl group.
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Another similar compound with a piperidine ring instead of an azetidine ring.
tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate: This compound also features a piperidine ring but with a different substitution pattern.
Uniqueness: tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3 |
Clave InChI |
HAHZIISZVYEPSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


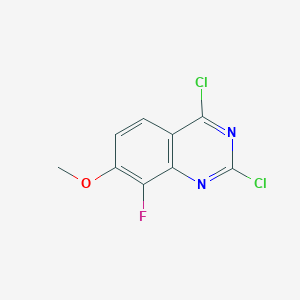
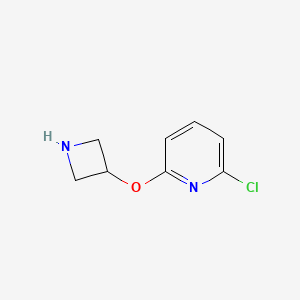
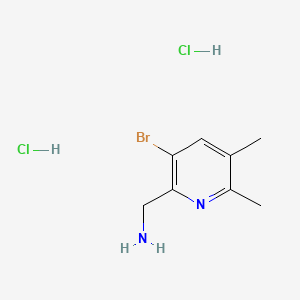
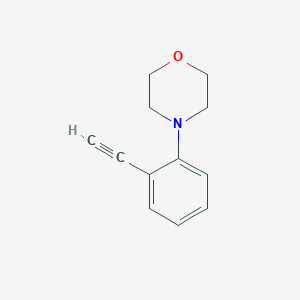

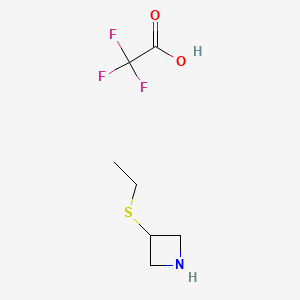


![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
